Product packaging for S-Adenosyl-L-methionine-13C(Cat. No.:CAS No. 74084-24-5)

S-Adenosyl-L-methionine-13C

Cat. No.: B12396309
CAS No.: 74084-24-5
M. Wt: 399.43 g/mol
InChI Key: MEFKEPWMEQBLKI-NFZQFHNOSA-N
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Description

S-Adenosyl-L-methionine-13C (SAM-13C) is a stable isotope-labeled analog of the crucial biological cofactor S-adenosyl-L-methionine, where the natural carbon-12 in the methyl group is replaced with carbon-13 . This isotopic substitution provides a distinct mass signature without altering the native chemical or biological reactivity of the molecule, making it an indispensable tool for tracing the fate of methyl groups in complex biochemical systems . Researchers utilize SAM-13C primarily in Metabolic Flux Analysis (MFA) to quantitatively track the flow of methyl groups through cellular transmethylation pathways, enabling the precise measurement of methylation reaction rates and the investigation of one-carbon metabolism dynamics . It is extensively applied in mechanism-of-action studies for SAM-dependent methyltransferases, a vast enzyme family that methylates diverse substrates including DNA, RNA, proteins, and lipids, thereby regulating critical processes like epigenetic gene expression . Furthermore, this compound is vital in the study of radical S-adenosyl-L-methionine (radical SAM) enzymes, which utilize SAM to generate 5'-deoxyadenosyl radicals that initiate a wide array of unusual transformations in cofactor biosynthesis and natural product pathways . By integrating this labeled cofactor into their workflows, scientists can gain unprecedented insights into metabolic regulation in various organisms, elucidate enzymatic mechanisms, and explore metabolic dysregulations in disease models, particularly in neuroscience and cancer research . This compound is supplied for research applications only and is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H22N6O5S B12396309 S-Adenosyl-L-methionine-13C CAS No. 74084-24-5

Properties

CAS No.

74084-24-5

Molecular Formula

C15H22N6O5S

Molecular Weight

399.43 g/mol

IUPAC Name

(2S)-2-amino-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-(113C)methylsulfonio]butanoate

InChI

InChI=1S/C15H22N6O5S/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25)/t7-,8+,10+,11+,14+,27?/m0/s1/i1+1

InChI Key

MEFKEPWMEQBLKI-NFZQFHNOSA-N

Isomeric SMILES

[13CH3][S+](CC[C@@H](C(=O)[O-])N)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O

Canonical SMILES

C[S+](CCC(C(=O)[O-])N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O

Origin of Product

United States

Synthetic and Biosynthetic Methodologies of S Adenosyl L Methionine 13c

Enzymatic Synthesis Approaches

The enzymatic synthesis of ¹³C-labeled S-Adenosyl-L-methionine (SAM-13C) is a highly specific and efficient method that leverages the catalytic power of enzymes. This approach is favored for its ability to produce the biologically active (S,S)-isomer of SAM with high purity, a critical factor for its use in sensitive analytical and research applications.

Mechanism and Optimization of Methionine Adenosyltransferase (MAT) Catalysis

At the heart of enzymatic SAM-13C synthesis is the enzyme Methionine Adenosyltransferase (MAT), also known as S-adenosylmethionine synthetase. portlandpress.com MAT catalyzes the condensation of L-methionine and adenosine (B11128) triphosphate (ATP) to form SAM. portlandpress.com This reaction is fundamental to cellular metabolism across all domains of life, as SAM is the principal methyl group donor in a vast array of biochemical reactions. portlandpress.compnas.orgresearchgate.net

Structural studies of MAT from various organisms, including humans and E. coli, have provided significant insights into the catalytic process. portlandpress.compnas.orgpnas.org A notable feature of the MAT enzyme is a "gating loop" that flanks the active site. pnas.orgcore.ac.uk This loop is believed to play a dynamic role in controlling access to the active site, facilitating substrate binding, and orchestrating the conformational changes necessary for catalysis and product release. core.ac.uk

Utilization of ¹³C-Labeled L-Methionine Precursors

The synthesis of SAM-13C is achieved by providing the MAT enzyme with an isotopically labeled precursor, specifically ¹³C-labeled L-methionine. A common precursor is [S-¹³C-methyl]-L-methionine, where the carbon atom of the methyl group attached to the sulfur is the stable isotope ¹³C. This allows for the production of SAM with a ¹³C-labeled methyl group, which is invaluable for tracing the transfer of this methyl group in various biological and chemical systems using techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

The enzymatic reaction is highly specific, and under optimized conditions, MAT can achieve a quantitative conversion of the labeled L-methionine into SAM-13C. This high efficiency is a key advantage of the enzymatic approach over chemical synthesis methods.

Role of ATP and Cofactors (e.g., MgCl₂)

Adenosine triphosphate (ATP) is the other essential substrate for the MAT-catalyzed reaction, providing the adenosyl group that is transferred to L-methionine. portlandpress.comnih.gov The reaction is an ATP-driven process, highlighting the energy requirement for the formation of the high-energy sulfonium (B1226848) compound, SAM. pnas.orgiucr.org

Divalent cations, particularly magnesium ions (Mg²⁺), are critical cofactors for MAT activity. semanticscholar.orgnih.gov Magnesium ions play a multifaceted role in the catalytic process. They are believed to interact with the phosphate (B84403) groups of ATP, stabilizing their negative charges and facilitating the nucleophilic attack by the methionine sulfur. core.ac.uk Structural studies have confirmed the presence of Mg²⁺ ions within the active site of MAT, coordinated with the phosphate chain of ATP analogs. core.ac.ukresearchgate.net The concentration of MgCl₂ in the reaction mixture is a key parameter to optimize for maximal enzyme activity, with typical concentrations ranging from 5 to 10 mM. Some studies have explored higher concentrations of MgCl₂ to drive the reaction to completion. semanticscholar.org

Overcoming Product Inhibition and Enzyme Instability in Production Systems

A significant challenge in the large-scale enzymatic production of SAM is product inhibition. acs.orgrsc.orggoogle.com The MAT enzyme is subject to inhibition by its own product, SAM, which can bind to the enzyme and reduce its catalytic rate. acs.orgrsc.orgresearchgate.net This feedback inhibition is a natural regulatory mechanism in cells but can limit the yield in a production setting. researchgate.net Pyrophosphate (PPi), another product of the reaction, can also contribute to product inhibition. rsc.org

To address this issue, researchers have employed several strategies:

Protein Engineering: Structure-guided protein engineering of MAT has been used to create variants with reduced product inhibition. acs.orgmdpi.com For instance, a variant of E. coli MAT, I303V, showed significantly decreased product inhibition and a higher specific activity compared to the wild-type enzyme. mdpi.com Another study on Corynebacterium glutamicum MetK identified a variant, CgMetKE68A, that almost completely eliminated SAM inhibition. acs.org

Immobilization: Immobilizing the MAT enzyme on a solid support, such as amino or epoxy resins, can enhance its stability and reusability. mdpi.com Immobilized enzymes often exhibit improved thermal stability and can be more easily separated from the reaction mixture, which is advantageous for continuous or batch production processes. mdpi.com

Reaction Engineering: Optimizing reaction conditions, such as substrate concentrations and the use of additives, can help to drive the reaction forward and minimize the impact of product inhibition. rsc.org

Enzyme instability is another hurdle that needs to be overcome for efficient production. MAT can lose activity over time, especially under industrial process conditions. Immobilization has been shown to significantly improve the operational stability of MAT, with immobilized variants retaining high activity over multiple reaction cycles. mdpi.com

Microbial Production Systems (e.g., Saccharomyces cerevisiae, Pichia pastoris)

For industrial-scale production of SAM, including its ¹³C-labeled form, microbial fermentation using engineered strains of yeast is a common and effective approach. Saccharomyces cerevisiae (baker's yeast) and Pichia pastoris (a methylotrophic yeast) are two of the most widely used host organisms for this purpose. nih.govresearchgate.netnih.gov These yeasts can be genetically engineered to overproduce SAM.

Metabolic Engineering Strategies for Enhanced Production

Metabolic engineering plays a crucial role in developing high-yield microbial strains for SAM-13C production. The general strategy involves modifying the yeast's metabolic pathways to channel more resources towards the synthesis of SAM. Key strategies include:

Overexpression of MAT: Increasing the expression of the gene encoding MAT (often referred to as SAM2 in yeast) is a primary step to boost the catalytic capacity for SAM synthesis. researchgate.netillinois.edu

Increasing Precursor Supply: Enhancing the intracellular pools of the precursors, L-methionine and ATP, is critical.

ATP Regeneration: Strategies to increase ATP levels often involve manipulating the central carbon metabolism. For example, studies have shown that using ethanol (B145695) as a carbon source can enhance ATP regeneration through increased oxidative phosphorylation, leading to higher SAM accumulation in S. cerevisiae. nih.govresearchgate.netresearchgate.netaiche.org ¹³C-Metabolic Flux Analysis (¹³C-MFA) has been a valuable tool to understand and quantify the metabolic fluxes and identify bottlenecks in ATP production. nih.govnih.govnih.gov

Blocking Competing Pathways: To prevent the diversion of precursors or the degradation of the final product, competing metabolic pathways are often blocked or downregulated.

In Pichia pastoris, downregulating the cystathionine (B15957) β-synthase gene (CYS4) has been shown to reduce the consumption of homocysteine (a precursor in the methionine cycle), leading to a significant increase in SAM titer. nih.govresearchgate.net

Similarly, in S. cerevisiae, knocking out genes involved in SAM consumption, such as those encoding SAM decarboxylase (SPE2), has been explored to increase accumulation. researchgate.net

Systems and Synthetic Biology Approaches: Advanced techniques like CRISPR/Cas9-based genome editing are being used for rapid and efficient modification of yeast genomes. researchgate.netmdpi.com Furthermore, transcriptomic and metabolomic analyses help in identifying novel gene targets for overexpression or downregulation to further enhance SAM production. nih.govillinois.edu For instance, in P. pastoris, overexpression of genes like GDH2 and ACS2, identified through transcriptomics, led to increased SAM titers. nih.govresearchgate.net

These metabolic engineering strategies, often applied in combination, have led to the development of highly efficient microbial cell factories for the production of S-Adenosyl-L-methionine, which can be adapted for the synthesis of its ¹³C-labeled counterpart by using labeled precursors in the fermentation medium.

Impact of Carbon Sources (e.g., Ethanol, Glucose) on SAM Biosynthesis

The biosynthetic production of S-Adenosyl-L-methionine (SAM) in microorganisms, particularly yeast like Saccharomyces cerevisiae, is highly dependent on the carbon source provided in the fermentation medium. The choice of carbon source directly influences the intracellular levels of adenosine triphosphate (ATP), a key precursor for SAM synthesis. frontiersin.orgtandfonline.com

Glucose is a commonly used carbon source, but its concentration can have a significant impact on SAM accumulation. High concentrations of glucose can lead to substrate inhibition, reducing the efficiency of ethanol production and, by extension, the metabolic pathways that support SAM synthesis. mdpi.com Studies have shown that maintaining lower glucose concentrations or using fed-batch strategies can enhance SAM production by avoiding osmotic stress and catabolite repression. mdpi.comnih.gov For instance, in S. cerevisiae, gradually increasing the glucose concentration in a fed-batch culture resulted in higher ethanol and biomass production compared to a high initial glucose concentration. mdpi.com This controlled approach helps maintain a higher energy state in the cells, which is favorable for the ATP-demanding synthesis of SAM.

Ethanol also serves as a viable carbon source for some yeast strains. High ethanol concentrations are generally stressful for yeast, inhibiting growth and fermentation. nih.gov However, some strains can utilize ethanol, and its metabolism through the respiratory pathway can generate a significant amount of ATP. In high-gravity brewing, where ethanol content is high, certain sake yeast strains have been shown to accumulate SAM, suggesting a tolerance and metabolic adaptation to ethanol. tandfonline.com The ability to use ethanol as a carbon source can be beneficial in specific fermentation setups designed to optimize SAM production by maintaining a high ATP supply.

The following table summarizes the effects of glucose concentration on ethanol production by Saccharomyces cerevisiae, which is indicative of the metabolic state relevant for SAM biosynthesis.

Table 1: Effect of Initial Glucose Concentration on Ethanol Fermentation by S. cerevisiae BCRC 21812 in Batch Culture

Initial Glucose (g/L) Maximum Ethanol (g/L) Ethanol Yield (%)
10 5.1 51
100 48.0 49
180 95.2 50
200 102.0 49
220 108.0 47
260 115.0 43

Data adapted from a study on ethanol production by S. cerevisiae. mdpi.com

Chemoenzymatic Synthesis of SAM Analogs

The chemoenzymatic synthesis of S-Adenosyl-L-methionine (SAM) and its analogs, including S-Adenosyl-L-methionine-13C, offers a powerful and versatile alternative to purely chemical or biological methods. nih.govrsc.org This approach leverages the high stereospecificity of enzymes, particularly methionine adenosyltransferase (MAT), to catalyze the key bond formation, while chemical synthesis provides access to modified precursors that are not naturally available. scispace.comgoogle.com

The general strategy involves the enzymatic condensation of a methionine analog with adenosine triphosphate (ATP), catalyzed by a MAT enzyme. scispace.comgoogle.com For the synthesis of ¹³C-labeled SAM, a chemically synthesized L-methionine precursor containing a ¹³C isotope at a specific position is used. This labeled methionine is then combined with ATP in the presence of a MAT enzyme, which are often sourced from various organisms like E. coli, humans, or thermophilic archaea to find the most efficient catalyst. scispace.com This method is highly effective because MAT enzymes ensure the formation of the biologically active (S,S) diastereomer of SAM, avoiding the production of inactive or inhibitory (R,S) diastereomers that can arise in chemical synthesis. nih.gov

Researchers have expanded the utility of this method by using MAT enzymes with broad substrate specificity, allowing for the creation of a wide array of SAM analogs with modifications to the alkyl group. scispace.comresearchgate.net This "alkylrandomization" can be coupled in a one-pot reaction with a downstream methyltransferase to directly produce a modified natural product, overcoming the instability issues associated with many SAM analogs. rsc.orgscispace.com The use of different MAT enzymes, such as human MAT II (hMAT2), has enabled the synthesis of numerous non-native SAM analogs. researchgate.net Another enzymatic approach uses the enzyme SalL from Salinispora tropica, which can catalyze the reverse reaction of SAM breakdown, condensing L-methionine with 5′-chloro-5′-deoxyadenosine (ClDA) or its analogs to form SAM or its derivatives. nih.govrsc.org

Table 2: Examples of Methionine Adenosyltransferases (MATs) Used in Chemoenzymatic Synthesis

MAT Source Substrate Scope Key Feature Reference
Human MAT II (hMAT2) Broad (accepted 29 of 47 non-native Met analogs) Highly permissive, enabling synthesis of a wide range of SAM analogs. researchgate.net
E. coli MAT (eMAT) More restricted than hMAT2 A well-characterized bacterial MAT. scispace.com
M. jannaschii MAT (mMAT) Thermophilic Operates at high temperatures (65 °C). scispace.com

Isotopic Purity and Labeling Position Considerations

In the synthesis and application of this compound (¹³C-SAM), meticulous attention must be paid to its isotopic purity and the specific position of the ¹³C label. These factors are critical for the validity and interpretation of data obtained from sensitive analytical techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS). bohrium.comnih.gov

Isotopic purity refers to the percentage of molecules in which the ¹²C atom has been successfully replaced by a ¹³C atom at the designated position. Commercial sources often specify an isotopic purity of ≥99 atom % ¹³C. sigmaaldrich.com High isotopic purity is essential to maximize the signal-to-noise ratio in spectroscopic analyses, allowing for clear detection of the labeled molecule and its metabolic products above the natural abundance background of ¹³C (approximately 1.1%). nih.gov

The labeling position determines the specific biological question that can be addressed. The ¹³C isotope acts as a tracer, and its placement dictates which part of the molecule's journey is followed. Common labeling positions for ¹³C-SAM and their applications include:

[¹³C-methyl]-SAM : This is the most common labeled form and is used to track the transfer of the methyl group in reactions catalyzed by methyltransferases. bohrium.comnih.gov It allows researchers to identify the substrates of these enzymes and study the dynamics of DNA, RNA, protein, and small molecule methylation.

Carboxyl-¹³C : Labeling at the carboxyl group of the methionine moiety is useful for monitoring the fate of the S-adenosyl-L-homocysteine (SAH) backbone that remains after the methyl group is transferred.

Adenosyl-¹³C : Placing the label within the adenosine ring can provide insights into enzyme-cofactor binding interactions and the subsequent metabolic fate of the adenosine portion of the molecule.

The combination of a specific labeling pattern and high isotopic purity allows for sophisticated metabolic flux analysis. researchgate.net By feeding cells a ¹³C-labeled precursor like L-[¹³C-methyl]methionine, researchers can use 2D ¹H-¹³C NMR to trace the flow of the labeled methyl group into a wide range of methylated molecules, creating a map of the "non-DNA methylome" and revealing how methylation patterns change in different cellular states, such as during tumor progression. bohrium.comnih.gov The analysis of mass isotopologue distributions (MIDs) via mass spectrometry provides quantitative data on the contribution of the labeled source to various metabolic pools. nih.gov

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
S-Adenosyl-L-methionine
L-methionine
Adenosine triphosphate
Glucose
Ethanol
S-adenosyl-L-homocysteine

Analytical Methodologies for S Adenosyl L Methionine 13c in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for analyzing SAM-13C, providing insights into its metabolic fate and molecular structure.

Application in Tracking 13C Incorporation

The incorporation of the carbon-13 isotope in SAM-13C enables researchers to precisely track the metabolic pathways and dynamics of methylation. Untargeted NMR metabolomics, particularly using 2D 1H-13C NMR spectra, allows for the observation of the global methylome in tumor models labeled with [13C-methyl]methionine. bohrium.comacs.org This technique helps to identify the full range of molecules that receive a methyl group from SAM. acs.org

By analyzing the 13C fractional enrichment of metabolites, researchers can quantify the incorporation of the labeled methyl group. acs.org This provides valuable data on the activity of various metabolic pathways. For instance, studies have used this method to reveal differences in the methylomes of melanoma cell cultures versus melanoma tumors, indicating a shift in methyl metabolism during tumor progression. bohrium.comacs.org The analysis of 13C-labeling patterns in key metabolites helps to determine whether a specific metabolic pathway is active. mdpi.com

Elucidation of Molecular Structure and Conformation in Solution

NMR spectroscopy is also instrumental in determining the detailed molecular structure and conformation of SAM-13C in solution. The 13C label can aid in distinguishing between the substrate (SAM-13C) and the product (S-Adenosyl-L-homocysteine, or SAH) states during enzymatic reactions. smolecule.com This is particularly useful in protein crystallography studies, where the 13C label helps to provide atomic-level details of methyltransferase binding pockets. smolecule.com

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

Mass spectrometry (MS) and its tandem version (MS/MS) are highly sensitive and specific techniques for the analysis of SAM-13C and its related metabolites.

Stable Isotope Dilution Mass Spectrometry

Stable isotope dilution mass spectrometry (SIDMS) is a quantitative method that relies on the use of a stable isotope-labeled internal standard. In the context of SAM analysis, commercially available deuterated SAM (d3-SAM) or synthesized 13C5-SAH can be used as internal standards. nih.govresearchgate.net This approach involves adding a known amount of the labeled standard to a sample. nih.gov Following extraction and chromatographic separation, the ratio of the unlabeled (endogenous) to the labeled compound is measured by mass spectrometry. nih.gov This allows for accurate quantification of the endogenous compound, correcting for any losses during sample preparation and analysis. researchgate.net

This method has been successfully applied to quantify SAM and SAH in various biological fluids and tissues, including plasma, serum, and cerebrospinal fluid. nih.govresearchgate.net

Identification and Quantification of SAM-13C and its Metabolites (e.g., S-Adenosylhomocysteine)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the simultaneous identification and quantification of SAM-13C and its primary metabolite, S-Adenosylhomocysteine (SAH). springernature.comnih.govmendelnet.cz This method offers high sensitivity and specificity, allowing for the detection of these compounds at nanomolar concentrations. mdpi.com

In a typical LC-MS/MS experiment, the sample is first separated by liquid chromatography. The separated compounds are then ionized and introduced into the mass spectrometer. Specific precursor-to-product ion transitions are monitored for both the analyte and its isotopically labeled internal standard, ensuring accurate quantification. springernature.comnih.gov For example, the transition of m/z 399 → 250 is often used for SAM, while m/z 385 → 136 is used for SAH. springernature.comnih.gov The use of 13C-labeled tracers allows for the confirmation of labeling at specific positions within the molecule. For instance, a +1 m/z shift in fragment ions containing the methyl group of SAM confirms 13C labeling at that position. nih.gov

The table below summarizes typical mass transitions used for the analysis of SAM and its related compounds.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
S-Adenosylmethionine (SAM)399250
S-Adenosylhomocysteine (SAH)385136
d3-S-Adenosylmethionine (d3-SAM)402250
2H4-S-Adenosylhomocysteine (2H4-SAH)Not specifiedNot specified
13C5-S-Adenosylhomocysteine (13C5-SAH)Not specifiedNot specified

Metabolomic Profiling and Flux Analysis with 13C Tracers

The use of 13C-labeled SAM is central to metabolomic profiling and metabolic flux analysis (MFA). nih.govresearchgate.net 13C-MFA is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a cell. mdpi.comd-nb.info This is achieved by feeding cells a 13C-labeled substrate, such as [U-13C]glucose or [13C-methyl]methionine, and then measuring the resulting 13C-labeling patterns in various intracellular metabolites, including SAM and its downstream products. nih.govd-nb.infobiorxiv.org

The distribution of 13C isotopes (mass isotopomers) in these metabolites provides a detailed picture of the metabolic pathways that are active and the relative contribution of different carbon sources to their synthesis. nih.gov For example, studies have used 13C-MFA to show that in certain yeast strains, high SAM production is linked to enhanced ATP regeneration through increased flux in the tricarboxylic acid (TCA) cycle. nih.govresearchgate.net Similarly, research has demonstrated that ethanol (B145695) assimilation can boost ATP production and drive SAM biosynthesis. aiche.orgresearchgate.net

The data gathered from these experiments can be used to construct detailed metabolic flux maps, which provide a quantitative understanding of cellular physiology. d-nb.info This information is invaluable for metabolic engineering, biotechnology, and biomedical research. d-nb.info

The table below shows an example of how 13C-labeling from [U-13C]glucose can be incorporated into SAM over time.

Time (hours)IsotopomerRelative AbundanceMoiety Origin
6M+5~10%Ribose
72M+5>50%Ribose

This data indicates that after 72 hours, the majority of the SAM pool has incorporated a 13C-labeled ribose moiety, suggesting an active pentose (B10789219) phosphate (B84403) pathway. researchgate.net

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of S-Adenosyl-L-methionine (SAM) and its isotopically labeled variant, S-Adenosyl-L-methionine-13C. This method allows for the separation, identification, and quantification of these compounds in various biological and chemical matrices. A simple and reliable liquid chromatographic method was developed for the determination of SAM in dietary supplement tablets, where it was extracted with a phosphate buffer and separated on a reversed-phase C8 column through ion-pair chromatography. researchgate.netoup.com The mobile phase for such separations often consists of a gradient system, for instance, containing a phosphate buffer, an ion-pair reagent like sodium octanesulfonate, and an organic solvent such as acetonitrile, with detection typically performed using a UV detector at 257 nm. researchgate.netoup.com For this compound, the retention time in an HPLC system will be identical to that of the unlabeled compound under the same chromatographic conditions; however, its detection and quantification are significantly enhanced when HPLC is coupled with mass spectrometry.

The coupling of HPLC with mass spectrometry (MS), particularly tandem mass spectrometry (LC-MS/MS), offers a highly sensitive and selective method for the analysis of this compound. researchgate.net This integrated approach allows for the precise quantification and structural confirmation of the labeled compound and its metabolites. The high selectivity of LC-MS/MS is crucial for distinguishing between compounds with similar structures in complex biological samples.

In a typical LC-MS/MS workflow, the sample containing this compound is first injected into the HPLC system. The compound is separated from other components in the sample on a chromatographic column, often a reversed-phase or hydrophilic interaction chromatography (HILIC) column. mdpi.comnih.gov Following separation, the eluent from the HPLC column is introduced into the mass spectrometer's ion source, commonly an electrospray ionization (ESI) source, which generates charged molecules. nih.gov

For S-Adenosyl-L-methionine, the protonated molecule [M+H]⁺ is typically observed at a mass-to-charge ratio (m/z) of 399.0. nih.gov For this compound, this value will be higher depending on the number and position of the 13C atoms in the molecule. For instance, a molecule with one 13C atom would have an [M+H]⁺ ion at m/z 400.0. The mass spectrometer can be set to specifically monitor for the m/z of the labeled compound, providing excellent specificity.

Further fragmentation of the parent ion in the mass spectrometer (MS/MS) generates characteristic product ions that can be used for definitive identification and quantification. For SAM, a common fragmentation is the transition from m/z 399.0 to 250.1, the latter corresponding to the adenosine (B11128) moiety. researchgate.netnih.gov This same fragmentation pattern would be expected for this compound, with the precursor and/or product ion m/z values shifted according to the location of the 13C label.

Research has demonstrated the use of HPLC-high-resolution electrospray ionization mass spectrometry (HPLC-HR-ESI-MS) to analyze 13C-labeled compounds related to SAM biosynthesis. mdpi.com In these studies, the incorporation of [1-¹³C]-L-methionine led to the detection of a labeled product with an [M+H]⁺ of m/z 953.447, confirming the metabolic pathway. mdpi.com

The table below summarizes typical parameters used in HPLC-MS methods for the analysis of SAM, which are directly applicable to its 13C-labeled form.

ParameterDescription
Chromatography
ColumnReversed-phase (e.g., C8, C18, RP-Amide) or HILIC
Mobile PhaseA gradient of aqueous buffer (e.g., ammonium (B1175870) formate) and organic solvent (e.g., acetonitrile) mdpi.comnih.gov
Flow Rate0.2 - 1.2 mL/min researchgate.netoup.commdpi.com
Mass Spectrometry
Ionization SourceElectrospray Ionization (ESI) nih.gov
Precursor Ion (SAM)m/z 399.0 [M+H]⁺ researchgate.netnih.gov
Product Ion (SAM)m/z 250.1 (adenosine) researchgate.netnih.gov
Precursor Ion (SAH)m/z 385.1 [M+H]⁺ researchgate.netnih.gov
Product Ion (SAH)m/z 136.2 (adenine) researchgate.netnih.gov

This table presents a generalized summary of HPLC-MS parameters for SAM analysis. Specific values for this compound would depend on the number of incorporated 13C atoms.

The quantitative performance of these methods is typically excellent, with good linearity over a range of concentrations and high accuracy and precision. researchgate.netoup.comnih.gov For example, one validated LC-MS/MS assay for SAM reported a linear range of 8 to 1024 nmol/l with inter-day accuracies between 96.7% and 103.9%. nih.gov Such robust analytical methods are essential for detailed metabolic studies and the elucidation of biochemical pathways involving this compound.

Mechanistic Investigations of S Adenosyl L Methionine 13c in Biochemical Pathways

Elucidation of Methyltransferase Enzyme Mechanisms

¹³C-SAM is instrumental in clarifying the mechanisms of enzymes that utilize SAM as a cofactor. These studies provide insights into the transfer of methyl groups and the radical-based reactions initiated by SAM.

S-Adenosyl-L-methionine-Dependent Methyltransferases (MTases)

S-Adenosyl-L-methionine-dependent methyltransferases (MTases) are a vast and diverse family of enzymes that catalyze the transfer of a methyl group from SAM to a wide array of substrates, including DNA, RNA, proteins, and small molecules. rsc.org For many years, it was believed that these methyl transfer reactions occurred exclusively through an SN2-like mechanism. acs.org In this process, a nucleophile from the substrate attacks the electrophilic methyl carbon of SAM, leading to the formation of a methylated product and S-adenosyl-L-homocysteine (SAH). rsc.org The use of ¹³C-SAM in kinetic and structural studies allows for the precise tracking of this methyl group transfer, confirming the covalent modification of the substrate.

However, metabolic labeling studies using methionine have suggested that methyl groups are also transferred to non-nucleophilic carbons, hinting at alternative mechanisms beyond the classical SN2 reaction. acs.org These observations paved the way for the discovery of radical SAM enzymes, which employ a different strategy for methylation.

Radical S-Adenosyl-L-methionine (SAM) Superfamily Enzymes

The radical SAM (rSAM) superfamily represents one of the largest groups of enzymes known, with members found across all domains of life. acs.orgwikipedia.org These enzymes catalyze a remarkable variety of biochemical transformations, often involving the functionalization of unactivated C-H bonds. wikipedia.org Unlike classical methyltransferases, rSAM enzymes utilize a [4Fe-4S] cluster to reductively cleave SAM, generating a highly reactive 5'-deoxyadenosyl radical (5'-dAdo•). rsc.orgwikipedia.org This radical intermediate is a potent oxidant capable of abstracting a hydrogen atom from a substrate, initiating a cascade of radical-based reactions. acs.org

The catalytic cycle of a typical radical SAM enzyme begins with the one-electron reduction of the [4Fe-4S] cluster. acs.org This reduced cluster then transfers an electron to the bound SAM molecule, inducing the homolytic cleavage of the S-C5' bond. acs.org This cleavage event produces methionine and the 5'-dAdo• radical. acs.org The 5'-dAdo• radical then abstracts a hydrogen atom from the substrate, generating a substrate radical and 5'-deoxyadenosine (B1664650). acs.org This substrate radical can then undergo a variety of transformations, including methylation, isomerization, or cyclization, depending on the specific enzyme.

Isotope labeling studies using ¹³C-SAM have been crucial in confirming this mechanism. For instance, in the class C rSAM methyltransferase TbtI, it has been shown that one molecule of SAM (SAM1) is converted to 5'-deoxyadenosine, while a second SAM molecule (SAM2) serves as the methyl donor, being converted to SAH. acs.org Isotope tracing demonstrated that a hydrogen atom is transferred from the methyl group of SAM2 to the 5'-deoxyadenosine derived from SAM1. acs.org

The high reactivity of the radical species generated by rSAM enzymes makes them intrinsically prone to catalytic promiscuity. frontiersin.orgnih.govnih.gov This means that a single enzyme may be capable of catalyzing different chemical transformations. frontiersin.orgnih.gov The radical SAM enzyme NosL, for example, catalyzes the carbon-chain rearrangement of L-tryptophan to produce 3-methyl-2-indolic acid. frontiersin.orgfrontiersin.org However, it also exhibits a parallel reaction pathway that produces glyoxylate (B1226380) and 3-methylindole. frontiersin.orgnih.gov This catalytic promiscuity is a significant area of research, as it highlights the evolutionary potential of these enzymes and offers opportunities for engineering novel biocatalysts. frontiersin.orgnih.govfrontiersin.org

Structural and Kinetic Studies of SAM Binding to Enzymes

Understanding how SAM binds to enzymes and the kinetic parameters of these interactions is fundamental to elucidating their mechanisms. ¹³C-SAM, in conjunction with techniques like Nuclear Magnetic Resonance (NMR) and X-ray crystallography, has provided detailed pictures of the enzyme-SAM complex.

Kinetic studies are essential for determining the rate of an enzyme-catalyzed reaction and how this rate changes in response to varying substrate concentrations. mdpi.com The Michaelis constant (KM) and the catalytic rate constant (kcat) are key parameters derived from these studies. For instance, in the study of the thiostrepton (B1681307) resistance methyltransferase (Tsr), varying the concentration of SAM allowed for the determination of its KM and kcat, revealing that the enzyme follows Michaelis-Menten kinetics. nih.gov

Structural studies have revealed that SAM can bind to enzymes in different conformations. For example, computational docking simulations with catechol O-methyltransferase (COMT) have shown that SAM adopts a different pose in the absence of a metal cofactor and substrate compared to the fully assembled holoenzyme. researchgate.net This suggests an "induced-fit" mechanism for SAM binding. researchgate.net Furthermore, studies on M.HhaI, a DNA cytosine methyltransferase, using an inactive mutant have captured a precatalytic complex with SAM, providing a high-resolution view of the active site poised for methyl transfer. acs.org

Tracing Carbon Flux in Central Metabolic Pathways

¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful technique used to quantify the flow of carbon through the intricate network of metabolic pathways within a cell. researchgate.net By supplying cells with a ¹³C-labeled substrate, such as ¹³C-ethanol or ¹³C-glucose, and analyzing the distribution of the ¹³C label in various metabolites, researchers can map out the active metabolic routes and determine the relative flux through each pathway.

In the context of SAM production, ¹³C-MFA has been employed to understand the metabolic regulation that leads to high yields of this important molecule in organisms like Saccharomyces cerevisiae. researchgate.netnih.govaiche.org These studies have revealed that enhanced SAM production is often linked to an increased flux through the tricarboxylic acid (TCA) cycle. researchgate.netnih.gov The TCA cycle is a central hub of metabolism that generates ATP and precursor molecules for biosynthesis. A higher TCA cycle flux leads to increased ATP regeneration, which is essential for the synthesis of SAM from methionine and ATP. nih.govnih.gov

For example, a comparison of a high SAM-producing strain of S. cerevisiae with a control strain showed a significant increase in the TCA cycle flux in the overproducing strain. nih.gov Similarly, studies using ¹³C-labeled ethanol (B145695) as a carbon source have demonstrated that ethanol assimilation boosts ATP production, thereby driving SAM biosynthesis. nih.gov These findings are critical for metabolic engineering efforts aimed at optimizing the industrial production of SAM.

Tricarboxylic Acid (TCA) Cycle Flux

The Tricarboxylic Acid (TCA) cycle, also known as the Krebs or citric acid cycle, is a fundamental metabolic pathway for cellular energy production in the form of ATP. isotope.com 13C-Metabolic Flux Analysis (13C-MFA) utilizing substrates like 13C-labeled glucose or ethanol allows for the detailed investigation of TCA cycle activity. nih.govaiche.org Studies in the yeast Saccharomyces cerevisiae, a workhorse for industrial SAM production, have demonstrated a strong correlation between high SAM accumulation and an increased flux through the TCA cycle. nih.govresearchgate.net

In a comparative study between a high SAM-producing strain (Kyokai no. 6) and a control strain (S288C) of S. cerevisiae, 13C-MFA revealed a significantly higher TCA cycle flux in the overproducing strain. nih.govresearchgate.net This enhanced flux is linked to increased respiration and a greater capacity for ATP regeneration, which is essential for the synthesis of SAM from L-methionine and ATP. nih.govresearchgate.net The increased oxidative phosphorylation driven by a more active TCA cycle leads to a surplus of ATP, thereby fueling higher SAM production. nih.govaiche.org

Table 1: Comparative TCA Cycle Flux in S. cerevisiae Strains

StrainRelative TCA Cycle FluxKey FindingReference
Kyokai no. 6 (High SAM producer)Considerably IncreasedEnhanced ATP regeneration through oxidative phosphorylation drives high SAM production. nih.govresearchgate.net
S288C (Control)BaselineLower TCA cycle flux corresponds to lower intracellular SAM levels. nih.govresearchgate.net

Glyoxylate Shunt

The glyoxylate shunt is an anabolic pathway that serves as an alternative to the TCA cycle, particularly when cells are grown on two-carbon sources like ethanol or acetate. biorxiv.org This pathway bypasses the CO2-producing steps of the TCA cycle, conserving carbon skeletons for biosynthesis. biorxiv.org 13C-MFA studies in S. cerevisiae have shown that when ethanol is used as the carbon source, the flux through the glyoxylate shunt is significantly upregulated. researchgate.netnih.govresearchgate.net

Pentose (B10789219) Phosphate (B84403) Pathway

The Pentose Phosphate Pathway (PPP) is a crucial metabolic route that runs parallel to glycolysis. Its primary functions are to produce NADPH, a key reductant in anabolic reactions, and to generate precursors for nucleotide biosynthesis, including the ribose-5-phosphate (B1218738) required for SAM synthesis. mdpi.com 13C-MFA has been instrumental in quantifying the flux through the PPP and understanding its regulation in various organisms. mdpi.com

In studies of engineered S. cerevisiae, 13C-MFA has been used to investigate bottlenecks in pathways that branch from the PPP, such as the production of shikimic acid. mdpi.com By analyzing the distribution of 13C isotopes in metabolic intermediates, researchers can pinpoint specific enzymatic steps that limit flux and then engineer the organism to improve production. The analysis of carbon fluxes into the PPP is critical for understanding and optimizing the production of various valuable compounds derived from this pathway. d-nb.info

Glucose and Ethanol Assimilation Pathways

The choice of carbon source profoundly impacts cellular metabolism and, consequently, SAM production. 13C-MFA has been employed to compare the metabolic flux distributions in S. cerevisiae during the assimilation of glucose versus ethanol. aiche.orgnih.govresearchgate.net These studies have revealed a complete rewiring of central carbon metabolism when switching from glucose to ethanol. nih.gov

During growth on ethanol, there is a significant increase in the metabolic flux through the TCA cycle and the glyoxylate shunt compared to growth on glucose. researchgate.netnih.govresearchgate.net This shift leads to a substantial increase in ATP production via oxidative phosphorylation. aiche.orgnih.govresearchgate.net In fact, metabolic flux analysis reveals that ethanol assimilation can increase ATP production by 30–40% compared to glucose, which directly drives SAM biosynthesis. This enhanced ATP regeneration is considered a critical factor for the high accumulation of SAM observed in ethanol-assimilating cultures. nih.govresearchgate.net

Table 2: Metabolic Flux Comparison: Glucose vs. Ethanol Assimilation in S. cerevisiae

Metabolic PathwayGlucose AssimilationEthanol AssimilationKey OutcomeReference
TCA Cycle FluxLowerSignificantly HigherEnhanced ATP production researchgate.netnih.govresearchgate.net
Glyoxylate Shunt FluxInactive/LowSignificantly HigherCarbon conservation for biosynthesis researchgate.netnih.govresearchgate.net
ATP ProductionLower30-40% HigherIncreased driving force for SAM synthesis aiche.org

Investigation of Specific Methylation Dynamics and Substrate Specificity

SAM is the universal methyl donor for the methylation of a wide range of biomolecules, including DNA, RNA, proteins, and lipids. smolecule.comrsc.org The use of SAM-13C allows for the precise tracking of the transfer of the 13C-labeled methyl group to these substrates, enabling detailed investigations into methylation dynamics and the substrate specificity of methyltransferase enzymes. smolecule.com

DNA Methylation

DNA methylation is a crucial epigenetic modification that plays a significant role in gene regulation, genomic imprinting, and cellular differentiation. wikipedia.orgmdpi.com SAM-13C is a valuable tool for studying the mechanisms of DNA methyltransferases (DNMTs), the enzymes responsible for catalyzing the transfer of a methyl group from SAM to DNA. mdpi.com

By using SAM-13C in conjunction with techniques like mass spectrometry, researchers can quantify the extent of DNA methylation and identify specific sites of methylation within the genome. Studies have shown that S-adenosyl-L-methionine can influence global DNA methylation levels in human cells. physiology.org For instance, in human macrophage-like cells, treatment with SAM led to an increase in global DNA methylation and identified differentially methylated regions associated with numerous genes. physiology.org Furthermore, the use of SAM-13C can help to elucidate the allosteric regulation of DNMTs, where the binding of SAM can induce conformational changes in the enzyme that enhance its binding specificity to DNA. nih.gov

RNA Methylation

Similar to DNA, RNA molecules are also subject to extensive methylation, which plays a critical role in regulating RNA stability, processing, and function. mdpi.comoup.com The field of "epitranscriptomics" focuses on these RNA modifications and their impact on gene expression. oup.com SAM-13C is instrumental in studying the activity of RNA methyltransferases and the dynamics of RNA methylation. oup.combohrium.com

Research has shown that the depletion of SAM can lead to the hypomethylation of specific RNA molecules, such as ribosomal RNA (rRNA), which can impact ribosome biogenesis and function. oup.com The use of SAM-13C allows for the sensitive detection and quantification of these methylation events. Furthermore, synthetic strategies have been developed to create bisubstrate analogues where a SAM-13C analogue is covalently linked to an RNA substrate. bohrium.com These tools are invaluable for studying the substrate specificity and catalytic mechanisms of RNA methyltransferases. bohrium.com

Protein Methylation (e.g., Histones, Phosphatidylethanolamine)

Protein methylation is a critical post-translational modification where a methyl group is added to amino acid residues, modulating protein function, localization, and interaction. S-Adenosyl-L-methionine is the primary methyl donor for these reactions, which are catalyzed by methyltransferases. nih.gov The use of ¹³C-SAM enables researchers to trace the path of the methyl group and quantify methylation events on various protein substrates.

Histone methylation is a key epigenetic modification influencing chromatin structure and gene expression. acs.orgnih.gov Studies have shown that fluctuations in cellular SAM levels can directly impact histone methylation patterns. For instance, cells deficient in phosphatidylethanolamine (B1630911) (PE) methylation accumulate SAM, leading to the hypermethylation of histones. nih.gov This suggests a dynamic interplay between different methylation pathways competing for the same SAM pool. The stable isotope label in ¹³C-SAM is instrumental in dissecting these complex regulatory networks.

Phosphatidylethanolamine (PE) methylation is a major metabolic pathway for phosphatidylcholine (PC) synthesis and a significant consumer of SAM. nih.gov This process not only contributes to membrane biogenesis but also facilitates the turnover of SAM to S-adenosylhomocysteine (SAH), a precursor for cysteine and glutathione (B108866) synthesis. nih.gov Research indicates that under normal conditions, the cellular concentration of SAM is well above the Michaelis constant (K_m) for both histone and phosphatidylethanolamine methyltransferases, suggesting that the enzyme activity, rather than SAM availability, is the rate-limiting factor in these methylation events in certain tissues. cdnsciencepub.com

Table 1: Key Research Findings on Protein Methylation using S-Adenosyl-L-methionine Analogs

Research AreaKey FindingImplication
Histone Methylation Deficiency in phosphatidylethanolamine (PE) methylation leads to SAM accumulation and subsequent histone hypermethylation. nih.govHighlights the interconnectedness of cellular methylation pathways and the role of phospholipid metabolism in regulating epigenetic modifications.
Phosphatidylethanolamine (PE) Methylation PE methylation is a primary consumer of SAM and is crucial for the synthesis of phosphatidylcholine (PC) and the turnover of SAM for sulfur metabolism. nih.govDemonstrates a critical metabolic function for phospholipid methylation beyond membrane synthesis, linking it to antioxidant defense pathways.
Enzyme Kinetics Cellular SAM concentrations are typically much higher than the K_m values of histone and PE methyltransferases in certain tissues. cdnsciencepub.comSuggests that the rate of methylation is more dependent on the activity and regulation of the specific methyltransferase enzymes than on the availability of the SAM substrate under normal physiological conditions.

Small Molecule Methylation

Beyond large macromolecules like proteins and nucleic acids, S-Adenosyl-L-methionine is also the methyl donor for the methylation of a vast array of small molecules. These reactions are essential for the biosynthesis of numerous compounds and for cellular signaling. The use of ¹³C-SAM allows for the detailed investigation of these methylation events. Examples of small molecule methylation include the conversion of guanidinoacetate to creatine (B1669601) and norepinephrine (B1679862) to epinephrine. acs.orgyoutube.com These reactions are catalyzed by specific SAM-dependent methyltransferases. nih.gov The ability to trace the ¹³C-labeled methyl group provides a direct method to study the flux through these pathways and understand their regulation.

Table 2: Examples of Small Molecule Methylation Dependent on S-Adenosyl-L-methionine

SubstrateMethylated ProductEnzyme ClassBiological Significance
GuanidinoacetateCreatineMethyltransferaseEnergy metabolism in muscle and brain acs.org
NorepinephrineEpinephrinePhenyl-ethanolamine N-methyltransferaseHormone synthesis, "fight or flight" response youtube.com
GlycineSarcosineGlycine N-methyltransferaseOne-carbon metabolism regulation acs.org

Biosynthetic Pathways and Precursor Studies

S-Adenosyl-L-methionine stands at a critical metabolic crossroads, serving as a precursor for the biosynthesis of several essential compounds beyond its role in transmethylation reactions. pnas.org The use of ¹³C-SAM has been pivotal in tracing the metabolic fate of the methionine backbone in these diverse pathways.

Polyamine Biosynthesis

Polyamines, such as spermidine (B129725) and spermine, are crucial for cell growth, proliferation, and differentiation. oup.com Their synthesis requires the aminopropyl group from decarboxylated S-adenosylmethionine (dcSAM). The biosynthesis of polyamines represents a significant flux of SAM, and studies have shown that high rates of polyamine synthesis can impact the cellular pools of SAM and affect other methylation-dependent pathways. nih.govoup.com For instance, research in prostate cells, which have characteristically high polyamine synthesis, has demonstrated that this high demand for SAM can increase sensitivity to folate depletion. nih.gov The use of labeled SAM analogues has been instrumental in dissecting the intricate regulation of this pathway and its interplay with one-carbon metabolism. nih.govpsu.edu

Ethylene (B1197577) Biosynthesis in Plants

In plants, S-Adenosyl-L-methionine is the direct precursor for the synthesis of the plant hormone ethylene, which regulates a wide array of developmental processes and stress responses. mdpi.comresearchgate.net The first committed step in ethylene biosynthesis is the conversion of SAM to 1-aminocyclopropane-1-carboxylic acid (ACC) by the enzyme ACC synthase. nih.govresearchgate.net Isotopic labeling studies using specifically labeled methionine have been fundamental in elucidating this pathway, demonstrating that the ribose and sulfur atoms are recycled back to methionine via the Yang cycle, thus conserving the methylthio group. nih.gov

Table 3: Key Enzymes in Ethylene Biosynthesis from S-Adenosyl-L-methionine

EnzymeReaction CatalyzedSignificance
Methionine Adenylyltransferase Methionine + ATP → S-Adenosyl-L-methionineSynthesis of the direct precursor mdpi.com
ACC Synthase (ACS) S-Adenosyl-L-methionine → 1-aminocyclopropane-1-carboxylic acid (ACC) + 5'-methylthioadenosine (MTA)Rate-limiting step in most conditions nih.gov
ACC Oxidase (ACO) ACC → EthyleneFinal step in ethylene production mdpi.comresearchgate.net

Natural Product Biosynthesis

S-Adenosyl-L-methionine is a key building block and modifying agent in the biosynthesis of a vast array of natural products in bacteria, fungi, and plants. Its roles extend beyond simple methylation to include providing the carbon skeleton for moieties within these complex molecules. The use of ¹³C-SAM allows researchers to unravel the biosynthetic origins of these natural products, which often possess important pharmacological properties.

Specific C-Methylation Events

While most SAM-dependent methylation occurs on heteroatoms like nitrogen and oxygen, C-methylation, the formation of a carbon-carbon bond, is a more challenging chemical transformation. Radical SAM enzymes are a superfamily of enzymes known to catalyze such difficult reactions. acs.org A notable example is the biosynthesis of the nonproteinogenic amino acid 1-amino-2-methylcyclopropanecarboxylic acid (norcoronamic acid) in bacteria. In vitro studies with recombinant enzymes have shown that a cobalamin-dependent radical SAM methyltransferase catalyzes the C-methylation of the L-methionine moiety of SAM itself. nih.gov The resulting methylated SAM derivative is then converted into the cyclopropane-containing amino acid. nih.gov This discovery highlights a novel biosynthetic strategy where SAM serves as both the substrate for methylation and the precursor for the final product's carbon backbone.

Interplay with One-Carbon Metabolism

One-carbon metabolism is a complex and vital network of interconnected biochemical pathways responsible for the transfer of one-carbon units. creative-proteomics.comnih.govmdpi.com This metabolic system is fundamental for numerous cellular functions, including the biosynthesis of purine (B94841) nucleotides and thymidylate for DNA replication, the synthesis of several amino acids like serine and glycine, and the regulation of cellular redox status. creative-proteomics.comnih.govcreative-proteomics.com A critical function of one-carbon metabolism is to provide methyl groups for a vast number of methylation reactions that modify DNA, RNA, proteins, and lipids, thereby influencing gene expression, cellular signaling, and membrane structure. creative-proteomics.comnih.govfrontiersin.org

The central molecule in these methylation reactions is S-Adenosyl-L-methionine (SAM), which serves as the universal methyl donor. nih.govfrontiersin.orgelifesciences.org SAM is synthesized from the essential amino acid L-methionine and adenosine (B11128) triphosphate (ATP). nih.govelsevier.es The use of isotopically labeled S-Adenosyl-L-methionine, specifically S-Adenosyl-L-methionine-13C (¹³C-SAM), is a powerful tool in metabolic research. smolecule.com By introducing a carbon-13 isotope into the methyl group of SAM, scientists can precisely trace the flow of this methyl group through the intricate network of one-carbon metabolism. nih.gov This technique, known as ¹³C-Metabolic Flux Analysis (¹³C-MFA), allows for the quantitative investigation of reaction rates and pathway utilization, providing detailed insights into the regulation and dynamics of these essential biochemical processes under various physiological and pathological conditions. nih.govmdpi.comnih.gov

Key ComponentsRole in One-Carbon Metabolism
Metabolites
S-Adenosyl-L-methionine (SAM)Primary methyl group donor for most biological methylation reactions. creative-proteomics.comelifesciences.org
S-Adenosylhomocysteine (SAH)Product of methylation reactions; a potent inhibitor of methyltransferases. nih.govspandidos-publications.com
Homocysteine (Hcy)Intermediate that can be remethylated to methionine or enter the transsulfuration pathway. creative-proteomics.comnih.gov
Folates (e.g., THF, 5-MTHF)Coenzymes that carry and transfer one-carbon units. creative-proteomics.comnih.gov
MethionineEssential amino acid; precursor for SAM synthesis. elsevier.es
Serine/GlycineMajor sources of one-carbon units. creative-proteomics.comcreative-proteomics.com
Pathways
Methionine CycleRegenerates methionine from homocysteine and synthesizes SAM. creative-proteomics.comnih.gov
Folate CycleProcesses one-carbon units from sources like serine for use in various biosynthetic reactions, including methionine regeneration. creative-proteomics.comnih.gov
Transsulfuration PathwayConverts homocysteine to cysteine, linking one-carbon metabolism to glutathione synthesis. mdpi.com

One-carbon metabolism is primarily composed of two interconnected cycles: the methionine cycle and the folate cycle. creative-proteomics.comnih.gov These cycles work in concert to manage the flow of one-carbon units for cellular needs.

The methionine cycle is central to the production and utilization of SAM. creative-proteomics.com It begins with the activation of methionine by ATP, a reaction catalyzed by methionine adenosyltransferase (MAT) to form SAM. nih.govfrontiersin.orgelsevier.es After SAM donates its activated methyl group in a transmethylation reaction, it is converted to S-Adenosylhomocysteine (SAH). nih.govelifesciences.org SAH is then hydrolyzed to homocysteine (Hcy) and adenosine. elifesciences.org Homocysteine stands at a critical branch point: it can either be irreversibly channeled into the transsulfuration pathway to produce cysteine or be remethylated to regenerate methionine, thereby completing the cycle. elsevier.esmdpi.com

The remethylation of homocysteine to methionine directly links the methionine cycle to the folate cycle . nih.govmdpi.com In most tissues, this reaction is catalyzed by methionine synthase (MS), which requires vitamin B12 as a cofactor. nih.gov The methyl group for this reaction is provided by 5-methyltetrahydrofolate (5-MTHF), the primary circulating form of folate. nih.gov 5-MTHF is generated within the folate cycle, which involves a series of reactions that process one-carbon units derived mainly from serine. creative-proteomics.comnih.gov The enzyme methylenetetrahydrofolate reductase (MTHFR) catalyzes the conversion of 5,10-methylenetetrahydrofolate to 5-MTHF, a key regulatory step that commits one-carbon units towards methionine regeneration. mdpi.com

The use of S-Adenosyl-L-methionine labeled with ¹³C in its methyl group ([methyl-¹³C]SAM), or its precursor [methyl-¹³C]methionine, enables researchers to follow the fate of the methyl group. nih.gov Isotopic analysis can reveal the flux of the ¹³C label as it is transferred to various biomolecules (DNA, proteins, lipids) or cycles back through the regeneration of methionine via the folate-dependent pathway. nih.govoup.com This provides a quantitative measure of the activity of both the methionine and folate cycles and their interplay. nih.govnih.gov

EnzymePathwayFunctionRegulation
Methionine Adenosyltransferase (MAT)Methionine CycleSynthesizes SAM from methionine and ATP. frontiersin.orgelsevier.esInhibited by its product, SAM. mdpi.com
Methyltransferases (MTs)Methionine CycleTransfer the methyl group from SAM to various substrates. elsevier.esInhibited by SAH. nih.govspandidos-publications.com
SAH Hydrolase (AHCY)Methionine CycleHydrolyzes SAH to homocysteine and adenosine. elifesciences.orgelsevier.esReversible reaction driven by product removal. elifesciences.org
Methionine Synthase (MS)Methionine/Folate CyclesRemethylates homocysteine to methionine using 5-MTHF. nih.govmdpi.comRequires Vitamin B12 cofactor.
Methylenetetrahydrofolate Reductase (MTHFR)Folate CycleProduces 5-MTHF for methionine synthesis. nih.govmdpi.comAllosterically inhibited by SAM. mdpi.com

The tight regulation of intracellular S-Adenosylhomocysteine (SAH) levels is critical for maintaining cellular function. SAH is the direct byproduct of all SAM-dependent methylation reactions and is a potent product inhibitor of most methyltransferases. nih.govelsevier.esspandidos-publications.com An accumulation of SAH can therefore lead to widespread inhibition of methylation, disrupting epigenetic regulation, protein function, and lipid metabolism. nih.govspandidos-publications.com

The primary mechanism for controlling SAH levels is its rapid enzymatic hydrolysis into homocysteine and adenosine. elifesciences.org This reaction is catalyzed by SAH hydrolase (AHCY). elifesciences.orgelsevier.es The AHCY-catalyzed reaction is reversible and its equilibrium in vitro actually favors the synthesis of SAH from homocysteine and adenosine. elifesciences.org Therefore, in the cellular environment, the forward, hydrolytic reaction is driven by the efficient and rapid removal of its products, homocysteine and adenosine. elifesciences.org Homocysteine is either remethylated to methionine or enters the transsulfuration pathway, while adenosine is typically phosphorylated to adenosine monophosphate (AMP) by adenosine kinase.

The ratio of SAM to SAH, often referred to as the "methylation index" or "methylation potential," is a sensitive indicator of the cell's capacity to perform methylation reactions. nih.govelifesciences.orgoncoscience.us A high SAM/SAH ratio promotes the transfer of methyl groups, whereas a low ratio, resulting from either decreased SAM synthesis or increased SAH levels, is inhibitory. nih.govspandidos-publications.com Studies have shown that elevated homocysteine levels can drive the reverse reaction of AHCY, leading to SAH accumulation and subsequent hypomethylation. nih.gov

Isotopic labeling studies using ¹³C-SAM are instrumental in dissecting the kinetics of SAH metabolism. By tracing the conversion of ¹³C-SAM to SAH and the subsequent processing of its component parts, researchers can quantify the flux through AHCY and assess how different metabolic states or genetic variations affect the cell's ability to clear SAH and maintain a high methylation potential. spandidos-publications.com

Advanced Research Applications and Future Directions for S Adenosyl L Methionine 13c

Development of Novel Isotope Tracing Strategies

The use of stable isotopes like Carbon-13 has revolutionized the study of metabolic pathways. medchemexpress.com ¹³C-SAM is at the forefront of developing innovative isotope tracing strategies that allow researchers to follow the fate of the methyl group in intricate biological networks. A notable advancement is the use of methyl[D₃]-¹³C-methionine, which, upon conversion to [methyl-D₃]-S-adenosyl-¹³C-methionine, enables the simultaneous quantification of muscle protein synthesis and breakdown. nih.gov This is achieved by tracking the incorporation of the labeled methionine into protein for synthesis and the appearance of methyl[D₃]-histidine from the breakdown of myofibrillar proteins. nih.gov

These novel tracing methods, which often utilize high-resolution mass spectrometry, provide a dynamic view of metabolic fluxes and have been instrumental in creating detailed metabolic flux models in various cell lines. nih.govresearchgate.net The ability to trace the carbon from ¹³C-labeled precursors through central metabolic pathways provides a quantitative understanding of cellular metabolism. researchgate.net

Integration with Multi-Omics Approaches (e.g., Fluxomics, Metabolomics)

The true power of ¹³C-SAM is realized when its application is integrated with other "omics" technologies, such as fluxomics and metabolomics. dtu.dk This multi-omics approach provides a comprehensive, systems-level understanding of cellular physiology and metabolism. dtu.dkneurolipidomics.com By combining data from ¹³C metabolic flux analysis (¹³C-MFA) with proteomics and metabolomics, researchers can identify metabolic bottlenecks and guide metabolic engineering strategies. researchgate.nethilarispublisher.com

For instance, ¹³C-MFA can quantify the carbon flux distribution in central metabolic pathways, while metabolomics provides a snapshot of the concentrations of various metabolites. researchgate.netuva.es This integrated analysis has been successfully used to study the metabolism of microorganisms and cancer cells, revealing complex regulatory mechanisms and identifying potential therapeutic targets. hilarispublisher.comuva.es The ability to track the incorporation of ¹³C from labeled glucose or other substrates into SAM and its subsequent metabolic products provides a detailed map of metabolic networks. nih.gov

Engineering of Biological Systems for Controlled SAM-¹³C Production and Application

The production of ¹³C-SAM is often achieved through enzymatic synthesis, which offers high stereospecificity. A key area of development is the engineering of biological systems, such as microbial cells, for the controlled and efficient production of ¹³C-SAM. One strategy involves co-expressing methionine adenosyltransferase (MAT), the enzyme that synthesizes SAM from L-methionine and ATP, with an ATP-regenerating enzyme in a microbial host like E. coli.

Metabolic engineering efforts have also focused on improving the yield of SAM in organisms like Saccharomyces cerevisiae. researchgate.net For example, ¹³C-MFA has been used to analyze ethanol-assimilating yeast to optimize conditions for SAM production. nih.gov These engineered systems not only provide a sustainable source of ¹³C-SAM for research but also open up possibilities for its application in various biotechnological processes.

Uncovering Regulatory Mechanisms in Cellular Metabolism through Isotopic Labeling

Isotopic labeling with ¹³C-SAM is a powerful tool for dissecting the regulatory mechanisms that govern cellular metabolism. By tracing the flow of ¹³C through metabolic pathways, researchers can identify how different conditions or genetic modifications affect metabolic fluxes. researchgate.nethilarispublisher.com This approach has been particularly insightful in understanding the metabolic reprogramming that occurs in cancer cells. d-nb.info

The ratio of SAM to its product, S-adenosyl-L-homocysteine (SAH), known as the "methylation index," is a critical regulator of methylation reactions. nih.gov Using ¹³C-labeled precursors, scientists can track the synthesis and turnover of both SAM and SAH, providing insights into the regulation of epigenetic processes and other methylation-dependent pathways. nih.gov Furthermore, studies have shown that the SAM transmethylation pathway is upregulated during immune cell activation, and the adenosine (B11128) produced is a systemic signal. elifesciences.org

Advancements in Enzyme Engineering for SAM Analog Synthesis and Application

Beyond its natural role, SAM can be modified to create analogs that serve as powerful research tools. Enzyme engineering plays a crucial role in the synthesis of these SAM analogs. nih.govresearchgate.net Researchers have successfully engineered transferases to synthesize a variety of SAM analogs from readily available iodoalkanes. nih.govchemistryviews.org This was achieved by mutating key amino acids in the enzyme's active site, identified through molecular dynamics simulations. chemistryviews.orgudg.edu

These engineered enzymes exhibit high catalytic efficiency and can produce SAM analogs with diverse chemical groups, including cyclopropyl (B3062369) and aromatic moieties. researchgate.netchemistryviews.org Such analogs are invaluable for probing the mechanisms of SAM-dependent enzymes and for developing novel inhibitors. researchgate.net This field of biocatalytic alkylation chemistry is rapidly advancing, promising to expand the toolkit for chemical biology and drug discovery. nih.gov

New Insights into Mechanistic Enzymology

The use of ¹³C-SAM and its analogs has provided unprecedented insights into the mechanisms of enzymes, particularly the radical SAM superfamily. nih.govresearchgate.net These enzymes catalyze a wide range of challenging chemical transformations. researchgate.netacs.org By using substrate analogs and isotopic labeling, researchers can probe the intricate details of these enzymatic reactions.

For example, studies on the radical SAM enzyme NosL, which is involved in the biosynthesis of the antibiotic nosiheptide, have used substrate analogs to elucidate the mechanism of hydrogen abstraction. nih.govresearchgate.net These investigations have revealed the remarkable catalytic flexibility of radical SAM enzymes. nih.gov Furthermore, isotopic labeling studies have been crucial in understanding the complex methylation reactions catalyzed by different classes of radical SAM methyltransferases. acs.org

Q & A

Q. How is S-Adenosyl-L-methionine-13C^{13}\text{C}13C synthesized for isotopic labeling studies?

S-Adenosyl-L-methionine-13C^{13}\text{C} (13CH3^{13}\text{CH}_3-SAM) is enzymatically synthesized using methionine adenosyltransferase (MAT) from Sulfolobus solfataricus. The protocol involves incubating 1.1 mM [S-13C^{13}\text{C}-methyl]-L-methionine with 1.2 equivalents of ATP in a buffer containing 20 mM NaH2_2PO4_4, 10 mM MgCl2_2, and 100 mM KCl (pH 8.0) at 37°C for 1 hour. Quantitative conversion is verified via HPLC and heteronuclear single-quantum coherence (HSQC) spectroscopy . Endogenous production via MAT-catalyzed reactions is also described in isotopic labeling workflows .

Q. What analytical methods confirm the purity and isotopic enrichment of S-Adenosyl-L-methionine-13C^{13}\text{C}?

  • HPLC : Quantifies conversion efficiency and detects unreacted substrates (e.g., residual L-methionine-13C^{13}\text{C}) .
  • HSQC NMR : Validates 13C^{13}\text{C}-methyl incorporation by correlating 1H^{1}\text{H} and 13C^{13}\text{C} chemical shifts .
  • Liquid Chromatography-Isotope Ratio Mass Spectrometry (LC-IRMS) : Measures isotopic ratios in metabolic byproducts, ensuring minimal isotopic dilution .

Advanced Research Questions

Q. How can enzymatic synthesis yield of S-Adenosyl-L-methionine-13C^{13}\text{C} be optimized?

  • ATP:Methionine Ratio : Increasing ATP to 1.5–2.0 equivalents improves SAM formation kinetics .
  • Enzyme Source : Thermophilic MAT (e.g., from Sulfolobus) enhances stability at elevated temperatures .
  • Buffer Optimization : Adjusting Mg2+^{2+} and K+^+ concentrations (10–20 mM MgCl2_2, 50–150 mM KCl) maximizes MAT activity .

Q. How can 13C^{13}\text{C}-methyl transfer be tracked in metabolic pathways using S-Adenosyl-L-methionine-13C^{13}\text{C}?

  • NMR Spectroscopy : Monitors methyl group transfer to substrates (e.g., DNA, proteins) via 13C^{13}\text{C}-detected experiments (e.g., 13C^{13}\text{C}-HSQC or methyl-TROSY) .
  • Mass Spectrometry : LC-IRMS or high-resolution MS quantifies isotopic enrichment in downstream metabolites (e.g., S-adenosylhomocysteine-13C^{13}\text{C}) .

Q. What are key considerations for in vivo studies using S-Adenosyl-L-methionine-13C^{13}\text{C}?

  • Dosage : Calculate based on animal weight (e.g., mg/kg) and adjust for metabolic turnover rates to maintain detectable 13C^{13}\text{C} levels .
  • Tissue Sampling : Rapid freezing of tissues (e.g., liver, brain) minimizes SAM degradation during extraction .
  • Isotopic Dilution : Use kinetic modeling to account for endogenous methionine pools that dilute 13C^{13}\text{C}-SAM signals .

Experimental Design and Data Analysis

Q. How to resolve discrepancies in reported synthesis efficiencies of S-Adenosyl-L-methionine-13C^{13}\text{C}?

  • Orthogonal Validation : Combine HPLC (purity) with enzymatic assays (e.g., methyltransferase activity) to confirm functional SAM .
  • Batch Variability : Test multiple enzyme lots and substrate batches to identify contamination or inactive MAT .

Q. What strategies mitigate isotopic scrambling in 13C^{13}\text{C}-SAM studies?

  • Chemical Quenching : Acidify reaction mixtures immediately post-synthesis to halt enzymatic demethylation .
  • Stable Isotope Tracing : Co-administer 13C^{13}\text{C}-glucose to distinguish SAM-derived methyl groups from other 13C^{13}\text{C} sources .

Methodological Challenges

Q. How to ensure stability of S-Adenosyl-L-methionine-13C^{13}\text{C} during storage and handling?

  • Storage Conditions : Lyophilize and store at -80°C under inert gas (e.g., argon) to prevent oxidation .
  • Buffer Compatibility : Avoid reducing agents (e.g., DTT) that degrade SAM via nucleophilic attack .

Q. What are the limitations of using S-Adenosyl-L-methionine-13C^{13}\text{C} in epigenetic studies?

  • Methyltransferase Specificity : Validate enzyme-substrate pairs (e.g., DNMT3A, PRMT1) to avoid off-target methylation .
  • Cellular Uptake : Use SAM analogs (e.g., pro-drug forms) in cell lines with low SAM transporter expression .

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